Ferrocenecarboxaldehyde (8CI)

Catalog No.
S1892875
CAS No.
12093-10-6
M.F
C11H10FeO
M. Wt
214.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrocenecarboxaldehyde (8CI)

CAS Number

12093-10-6

Product Name

Ferrocenecarboxaldehyde (8CI)

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+)

Molecular Formula

C11H10FeO

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C6H6O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5,7H;1-5H;/q;-1;+2/p-1

InChI Key

HEWFKXVSWQSSAT-UHFFFAOYSA-M

SMILES

[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2]

Canonical SMILES

[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2]

Organic Synthesis and Ligand Design

FcCHO serves as a versatile starting material for the synthesis of complex organic molecules. The formyl group can undergo various reactions like aldol condensations, reductive aminations, and Wittig reactions, allowing researchers to create new molecules with desired functionalities. Additionally, FcCHO can be attached to other molecules to form bidentate ligands, which can bind to metal centers in catalysts or sensors. These ligands often introduce unique properties like redox activity due to the presence of ferrocene [1].

  • For a detailed example of FcCHO used in organic synthesis, you can explore this research paper: Functionalization of Ferrocenes via C-H Activation: Synthesis of Ferrocenyl Ketones and Esters:

Material Science

FcCHO finds applications in the development of novel materials with interesting properties. For instance, it can be incorporated into polymers to create new materials with improved electrical conductivity or self-assembly properties. Additionally, FcCHO can be used to modify surfaces, making them responsive to light or other stimuli [2].

  • Here's a research article exploring FcCHO's use in conductive polymers: Synthesis and Characterization of Novel Ferrocenyl-Containing Poly(arylene ether sulfone)s

Medicinal Chemistry

The unique properties of FcCHO, particularly its redox activity and lipophilicity (fat-solubility), make it a potential candidate for medicinal chemistry research. Scientists are exploring its use in the development of new drugs with improved targeting and delivery [3].

  • This research paper delves into the potential of ferrocene derivatives, including FcCHO, for medicinal applications: Ferrocenes: Design, Synthesis, and Applications of Ferrocenophane Derivatives in Cancer Therapy

Ferrocenecarboxaldehyde is an organometallic compound characterized by the formula C11_{11}H10_{10}FeO. It consists of a ferrocene moiety, which is a sandwich complex of iron, and a carboxaldehyde functional group. This compound exhibits unique properties due to the combination of its ferrocene structure and the reactivity associated with the aldehyde group. Ferrocenecarboxaldehyde has garnered interest in various fields, including materials science and organic synthesis, due to its ability to participate in diverse

, including:

  • Condensation Reactions: It can undergo condensation with amines to form Schiff bases, which are valuable intermediates in organic synthesis .
  • Reactions with Active Methylene Compounds: The compound reacts with active methylene groups in aqueous solutions, leading to the formation of various derivatives .
  • Thermal Decomposition: Under specific conditions, ferrocenecarboxaldehyde can decompose thermally to produce iron oxide nanomaterials such as hematite .

Research indicates that ferrocenecarboxaldehyde exhibits biological activity, particularly in the context of drug development. Its ferrocene component can enhance the pharmacological properties of compounds by improving their stability and bioavailability. Additionally, studies have suggested potential anticancer activity, although further research is required to fully elucidate its mechanisms of action .

Ferrocenecarboxaldehyde can be synthesized through several methods:

  • Oxidation of Ferrocene: The most common method involves the oxidation of ferrocene using chromic acid or other oxidizing agents to yield ferrocenecarboxaldehyde .
  • Reactions with Carbonyl Compounds: It can also be synthesized via reactions involving carbonyl compounds under controlled conditions, often yielding various derivatives depending on the reaction environment .
  • Use of Co-precursors: Recent studies have explored using co-precursors to influence the thermal decomposition pathways of ferrocenecarboxaldehyde, allowing for the production of nanomaterials .

Ferrocenecarboxaldehyde finds applications in several areas:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organometallic compounds and materials.
  • Materials Science: Its unique properties make it suitable for developing advanced materials, including sensors and catalysts.
  • Pharmaceuticals: The compound's potential biological activity opens avenues for its use in drug design and development .

Studies investigating the interactions of ferrocenecarboxaldehyde with other compounds have revealed insights into its reactivity and potential applications:

  • Metal Complexation: Ferrocenecarboxaldehyde can form complexes with various transition metals, enhancing their catalytic properties.
  • Biological Interactions: Research has indicated that ferrocenecarboxaldehyde may interact with biological molecules, potentially leading to novel therapeutic agents or drug delivery systems .

Ferrocenecarboxaldehyde shares structural and functional similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
FerroceneSandwich ComplexStable structure; widely used in organometallic chemistry.
AcetylferroceneFerrocene DerivativeContains an acetyl group; used in organic synthesis.
FerrocenylmethanolAlcohol DerivativeExhibits different reactivity due to hydroxyl group; used in catalysis.
Ferrocene-carboxylic acidCarboxylic Acid DerivativeExhibits acidic properties; used in organic transformations.

Ferrocenecarboxaldehyde is unique due to its combination of both aldehyde and ferrocene functionalities, allowing for versatile reactivity that is not typically found in other similar compounds.

Dates

Modify: 2023-08-16

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